N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide
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Overview
Description
N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a pyridine ring substituted with a carboxamide group and a phenylbutanoyl moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with 3-oxo-4-phenylbutanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Oxo-4-phenylbutanoyl)pyridine-3-carboxamide
- N-(3-Oxo-4-phenylbutanoyl)pyridine-2-carboxamide
Uniqueness
N-(3-Oxo-4-phenylbutanoyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
84794-34-3 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-(3-oxo-4-phenylbutanoyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c19-14(10-12-4-2-1-3-5-12)11-15(20)18-16(21)13-6-8-17-9-7-13/h1-9H,10-11H2,(H,18,20,21) |
InChI Key |
WVEMXWAWFSDBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC(=O)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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